molecular formula C15H15N3O2S B4421263 N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide

N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide

Cat. No.: B4421263
M. Wt: 301.4 g/mol
InChI Key: CLCPIWPAHNVTNV-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide is a chemical compound that features a benzimidazole moiety linked to an ethyl group and a benzenesulfonamide group

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11(15-16-13-9-5-6-10-14(13)17-15)18-21(19,20)12-7-3-2-4-8-12/h2-11,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCPIWPAHNVTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide typically involves the reaction of 2-aminobenzimidazole with an appropriate sulfonyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxides of the benzimidazole ring.

    Reduction: Formation of the corresponding amine from the sulfonamide group.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide typically involves the reaction of 2-aminobenzimidazole with sulfonyl chloride derivatives. The reaction is often performed in organic solvents like dichloromethane or tetrahydrofuran, utilizing bases such as triethylamine to neutralize by-products . The resulting compound features both benzimidazole and sulfonamide functional groups, which contribute to its diverse reactivity and biological activities.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives, including this compound, exhibit potent antimicrobial properties. For instance, studies have shown that similar compounds can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) as low as 4 μg/mL . These findings suggest potential applications in treating resistant bacterial infections.

Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral properties. Specific compounds have demonstrated efficacy against enteroviruses and herpes simplex virus (HSV), indicating their potential in antiviral drug development . The mechanism of action often involves interference with viral replication processes.

Anticancer Properties

The compound has shown promise as an anticancer agent. Research highlights that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including disruption of tubulin polymerization . Notably, certain derivatives have been tested against breast cancer cell lines (MCF-7), showcasing significant antiproliferative activity.

Industrial Applications

Beyond its biological significance, this compound is also explored for industrial applications. It serves as a building block in the synthesis of advanced materials such as polymers and coatings due to its unique chemical properties .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMIC (μg/mL)Reference
This compoundAntimicrobial4
Benzimidazole D-ribonucleosidesAntiviral104
5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-olAnti-inflammatoryNot specified
3,4,5-trimethoxybenzylbenzimidazoleAnticancerNot specified

Case Studies

Several case studies have documented the effectiveness of benzimidazole derivatives in various therapeutic contexts:

  • Antiviral Effects : A study demonstrated that certain benzimidazole derivatives inhibited HSV-induced cytopathic effects significantly more than standard antiviral drugs like ribavirin .
  • Anticancer Research : In vitro studies showed that specific benzimidazole compounds inhibited the growth of MCF-7 breast cancer cells effectively, suggesting their potential use in cancer therapies .

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: Similar structure but with different substituents on the benzimidazole ring.

    Benzimidazole derivatives: A broad class of compounds with varying substituents that confer different properties and activities.

Uniqueness

N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide is unique due to its specific combination of the benzimidazole and benzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide, and how can purity be optimized?

  • Methodology : A common approach involves coupling 2-(1H-benzimidazol-2-yl)ethylamine with benzenesulfonyl chloride in dimethylformamide (DMF) under reflux (2–4 hours) using potassium carbonate as a catalyst . Post-reaction, the crude product is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and recrystallized using methanol to achieve ~90% yield. Purity optimization includes TLC monitoring (e.g., silica gel plates with ethyl acetate/hexane) and repeated recrystallization .

Q. How is the structural characterization of this compound performed?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and supramolecular interactions. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 15.630 Å, b = 10.003 Å, c = 22.122 Å, β = 110.66°) have been reported . Hydrogen bonding networks (N–H⋯O/S) and π-π stacking between benzimidazole and benzene rings are key structural features .

Q. What preliminary pharmacological screening methods are applicable?

  • Assays : Anti-inflammatory activity is assessed via the rat-paw-edema model, comparing inhibition rates to standards like indomethacin. Derivatives with substituents on the benzene ring (e.g., nitro or hydroxy groups) show enhanced activity, likely due to improved hydrogen bonding with targets .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • Optimization : Use microwave-assisted synthesis to reduce reaction time and side products. Catalyst screening (e.g., triethylamine vs. K₂CO₃) and solvent selection (acetonitrile vs. DMF) can influence reaction efficiency. For example, microwave irradiation at 100°C for 30 minutes increased yields by 12% in analogous sulfonamide syntheses .

Q. What challenges arise in resolving crystallographic data contradictions for this compound?

  • Analysis : Discrepancies in hydrogen bonding motifs (e.g., C(4) chains vs. R₂¹(5) rings) may arise from polymorphism or solvent-dependent packing. Cross-validation with powder XRD, solid-state NMR, and DFT calculations (e.g., using Gaussian with B3LYP/6-31G* basis sets) is recommended .

Q. How can computational methods predict binding interactions with biological targets?

  • Approach : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like cyclooxygenase-2 (COX-2). The sulfonamide group’s electrostatic potential and benzimidazole’s planar geometry are critical for binding affinity .

Q. What strategies exist for derivatizing the core structure to enhance bioactivity?

  • Design : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzene ring to improve target selectivity. Substituents at the ethyl linker (e.g., methyl or hydroxy groups) can modulate solubility and metabolic stability .

Q. How do solvent polarity and temperature affect crystallization outcomes?

  • Experimental Insight : Polar solvents (methanol/water mixtures) favor needle-like crystals, while less polar systems (ethyl acetate/hexane) yield prismatic forms. Cooling rates during recrystallization (e.g., slow cooling at 0.5°C/min) enhance crystal quality for SC-XRD .

Methodological Notes

  • Crystallography : Use SHELXL for structure refinement, employing the Olex2 GUI for visualization. Hydrogen atoms are typically riding models with Uiso(H) = 1.2Ueq(C/N) .
  • Spectral Analysis : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2–8.4 ppm (sulfonamide NH), δ 7.3–7.8 ppm (benzimidazole protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide
Reactant of Route 2
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N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide

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